molecular formula C6H12BF3KNO2 B1424354 Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate CAS No. 1314538-55-0

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate

Cat. No.: B1424354
CAS No.: 1314538-55-0
M. Wt: 237.07 g/mol
InChI Key: WSOSBCPWIQUNLD-UHFFFAOYSA-N
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Description

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate is an organoboron compound with the molecular formula C6H12BF3KNO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, also known as Potassium N-Boc-aminomethyltrifluoroborate, is an organic fluorine compound It is commonly used as a fluorinating agent in organic synthesis , suggesting that its targets could be various organic compounds that require the introduction of a fluorine atom.

Mode of Action

It is known to be used in the suzuki-miyaura cross-coupling reaction . In this reaction, it likely interacts with its targets (organic compounds) to introduce a fluorine atom, thereby altering the properties of the target compound.

Action Environment

The action, efficacy, and stability of Potassium N-Boc-aminomethyltrifluoroborate can be influenced by various environmental factors. It is generally stable under normal temperatures but may decompose under high temperatures or in the presence of strong oxidizing agents . It is slightly soluble in water and can dissolve in some organic solvents such as alcohols and ethers . Its handling requires a well-ventilated place and appropriate protective equipment to avoid skin and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate typically involves the reaction of an amino ester with a trifluoroborate salt. The general synthetic route includes the following steps :

    Reaction of Amino Ester with Trifluoroborate Salt: The amino ester is reacted with a trifluoroborate salt to form an intermediate amino ester trifluoroborate.

    Formation of Potassium Salt: The intermediate is then treated with potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[][3].

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, aryl halides, and bases such as potassium carbonate.

    Conditions: Typical reaction conditions involve heating the reaction mixture to temperatures around 85°C and using solvents like toluene and water[][3].

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials[3][3].

Scientific Research Applications

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate is unique due to its stability and ease of handling, making it a preferred reagent in many synthetic applications. Its ability to participate in efficient cross-coupling reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

potassium;trifluoro-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BF3NO2.K/c1-6(2,3)13-5(12)11-4-7(8,9)10;/h4H2,1-3H3,(H,11,12);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOSBCPWIQUNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314538-55-0
Record name Potassium (aminomethyl)trifluoroborate, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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